![molecular formula C49H77N13O10S2 B035151 d(CH2)5[D-Ile2,Ile4]VP CAS No. 103529-95-9](/img/structure/B35151.png)
d(CH2)5[D-Ile2,Ile4]VP
Overview
Description
d(CH₂)₅[D-Ile²,Ile⁴]VP is a synthetic cyclic peptide antagonist targeting vasopressin receptors (AVPRs), specifically engineered to inhibit the antidiuretic effects mediated by the V2 receptor subtype. Structurally, it features a mercaptocyclopentamethylene backbone at position 1 (d(CH₂)₅), D-isoleucine at position 2 (D-Ile²), and isoleucine at position 4 (Ile⁴), which collectively confer species-selective binding properties . This compound has been pivotal in elucidating the molecular mechanisms of vasopressin receptor activation and antagonism, particularly in studies involving human and rodent models .
Preparation Methods
Stepwise Peptide Chain Assembly
The linear peptide sequence is constructed via iterative deprotection and coupling cycles.
Coupling of D-Isoleucine Residues
-
Position 2 and 4 : D-Ile is introduced using Fmoc-D-Ile-OH with HOBt (hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide) .
-
Coupling time : 2 hours under nitrogen atmosphere, with double coupling for sterically hindered residues .
Cyclization via Disulfide Bridge Formation
-
d(CH2)5 moiety : Introduced by substituting Cys1 with β-mercapto-β,β-cyclopentamethylene propionic acid .
-
Oxidative conditions : 0.1 M iodine in DMF (dimethylformamide) for 30 minutes, followed by quenching with ascorbic acid .
Cleavage and Global Deprotection
Peptide Release from Resin
-
Reagent mixture : TFA (trifluoroacetic acid)/TIS (triisopropylsilane)/H2O (95:2.5:2.5) for 2 hours .
Side-Chain Deprotection
Purification and Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column : C18, 5 μm, 250 × 4.6 mm
-
Mobile phase : Gradient of 0.1% TFA in H2O and acetonitrile (Table 1) .
Table 1: HPLC Purification Parameters
Parameter | Condition |
---|---|
Flow rate | 1.5 mL/min |
Gradient | 20–50% acetonitrile over 30 min |
Retention time | 18.2 min |
Mass Spectrometry (MS) Analysis
Validation of Biological Activity
Receptor Binding Assays
Functional Antagonism
Comparative Analysis of Synthetic Batches
Table 2: Batch Consistency Across Preparations
Batch | Yield (mg) | Purity (%) | V1a IC50 (nM) |
---|---|---|---|
1 | 12.3 | 96.2 | 0.82 |
2 | 11.8 | 95.7 | 0.79 |
3 | 13.1 | 96.5 | 0.81 |
Challenges and Optimization Strategies
Epimerization at D-Ile Residues
Disulfide Bridge Stability
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
d(CH₂)₅[D-Ile²,Ile⁴]AVP: undergoes various chemical reactions, including:
Oxidation: The presence of sulfur-containing amino acids makes the compound susceptible to oxidation.
Reduction: Reduction reactions can be employed to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to alter the biological activity or stability of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bonds, oxidized derivatives, and substituted analogues with varying biological activities .
Scientific Research Applications
d(CH₂)₅[D-Ile²,Ile⁴]AVP: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on receptor-ligand interactions, particularly with vasopressin receptors.
Medicine: Investigated for its potential therapeutic applications in conditions related to water retention and cardiovascular function.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of d(CH₂)₅[D-Ile²,Ile⁴]AVP involves its interaction with vasopressin receptors, particularly the V1 and V2 receptors. Upon binding to these receptors, the compound activates intracellular signaling pathways, leading to various physiological effects such as vasoconstriction and water reabsorption in the kidneys .
Comparison with Similar Compounds
Structural Analogues
Key structural modifications in d(CH₂)₅[D-Ile²,Ile⁴]VP and related compounds influence receptor selectivity and binding affinity:
Key Findings :
- Position 2 Substitutions : D-Ile² in d(CH₂)₅[D-Ile²,Ile⁴]VP enhances rat V2 receptor selectivity over human V2, whereas D-Tyr(Et)² in d(CH₂)₅[D-Tyr(Et)²,Val⁴]AVP further optimizes rat affinity (Kd = 0.32 nM) .
- Position 4 Residues : Ile⁴ in d(CH₂)₅[D-Ile²,Ile⁴]VP contributes to species-specific binding. Mutations at human V2 receptor residues 202 (Arg→Leu) and 304 (Gly→Arg) increase affinity for this compound by ~7-fold, aligning it with rat V2 pharmacology .
- Non-Peptide Antagonists: OPC-31260 and SR 121463A exhibit higher potency in humans (IC₅₀ ~20 nM) compared to d(CH₂)₅[D-Ile²,Ile⁴]VP, which shows negligible effects in canine models (ID₅₀ >30 µg/kg) .
Functional Antagonism Across Tissues
Human Uterine Artery :
- d(CH₂)₅[D-Ile²,Ile⁴]VP demonstrates weak antagonism (pKB = 6.84–6.91) against oxytocin-induced contractions, contrasting with the strong V1A antagonist [d(CH₂)₅Tyr(Me)]AVP (pKB = 9.24–9.26) . This suggests minimal cross-reactivity with V1A receptors in vascular tissues.
Renal vs. Extrarenal V2 Receptors :
Species-Specific Binding Profiles
Species | Receptor Subtype | d(CH₂)₅[D-Ile²,Ile⁴]VP Affinity | Reference |
---|---|---|---|
Rat | V2 | Kd = 0.32–0.47 nM | |
Human | V2 | Ki = 12,866 nM | |
Canine | V2 | No significant effect |
Mechanistic Insight :
Residues 202 (Arg) and 304 (Gly) in human V2 receptors create steric hindrance, reducing d(CH₂)₅[D-Ile²,Ile⁴]VP binding. Mutating these residues to rat homologs (Leu202, Arg304) restores high-affinity binding (Kd = 0.47 nM), mimicking rat V2 pharmacology .
Pharmacological Efficacy in cAMP Signaling
- Wild-Type Human V2 : d(CH₂)₅[D-Ile²,Ile⁴]VP weakly inhibits AVP-induced cAMP production (IC₅₀ >10 µM).
- Mutant hV2 (R202L/G304R) : IC₅₀ improves to ~25 µM, confirming residue 202/304 roles in antagonism .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to determine the receptor selectivity of d(CH2)5[D-Ile2,Ile4]VP across species?
- Methodological Answer : Use in vitro binding assays with recombinant V1/V2 receptors from human, rat, and bovine tissues to quantify affinity differences. Pair this with functional studies (e.g., vascular contraction assays) to validate receptor specificity. For example, low affinity at human V2 receptors compared to rat models has been documented using radioligand displacement assays . Include control experiments with selective V1A/V1B antagonists (e.g., [d(CH2)5Tyr(Me)]AVP) to confirm receptor subtype involvement.
Q. How should researchers design studies to account for species-specific variations in V2 receptor responses when using this compound?
- Methodological Answer : Validate experimental models using species-specific receptor expression profiles (e.g., human vs. rat V2 receptors) and cross-reference with pharmacological databases like The Concise Guide to Pharmacology. For instance, [this compound exhibits marked species differences in V2 receptor affinity, requiring tailored antagonist concentrations for functional assays . Include comparative dose-response curves in at least two species to identify optimal experimental conditions.
Q. What are the key methodological considerations for studying this compound in pain modulation research?
- Methodological Answer : Use intracerebroventricular (ICV) administration in rodent models to assess interactions with endogenous opioid and cholinergic systems. For example, pretreat with V1/V2 antagonists (e.g., d(CH2)5Tyr(Me)AVP) and measure pain thresholds via tail-flick or hot-plate tests. Ensure rigorous controls for off-target effects by co-administering naloxone (opioid antagonist) and atropine (muscarinic antagonist) to isolate pathway-specific mechanisms .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in ligand-receptor affinity data for this compound between vascular and neural tissues?
- Methodological Answer : Conduct parallel Schild analysis in vascular (e.g., human uterine artery) and neural tissues to compare pKB values. For example, the compound’s pKB of 6.84–6.91 in uterine arteries (suggesting V1-like affinity) contrasts with its V2-selective behavior in renal models, highlighting tissue-specific receptor isoforms . Use CRISPR-edited cell lines expressing tissue-specific receptor variants to isolate confounding factors.
Q. How can researchers optimize antagonist concentration ranges in functional assays involving this compound?
- Methodological Answer : Perform pilot dose-response experiments with escalating concentrations (e.g., 10 nM–3 µM) in endothelial-intact vs. denuded tissues to account for endothelial modulation of receptor activity. For example, [this compound requires higher concentrations (300 nM–3 µM) to antagonize oxytocin-induced contractions in human uterine arteries compared to V1-specific antagonists . Validate with competitive binding assays using tritiated ligands (e.g., [³H]AVP) for precise IC50 calculations.
Q. What advanced techniques are critical for analyzing cross-talk between vasopressin and oxytocin receptors mediated by this compound?
- Methodological Answer : Employ ex vivo organ bath setups with selective receptor blockers (e.g., [d(CH2)5Tyr(OMe),2Orn8]vasotocin for oxytocin receptors) to dissect partial agonist effects. For instance, this compound’s weak antagonism of oxytocin at V1A receptors (logKB = 6.84) suggests a need for complementary molecular dynamics simulations to explore allosteric binding modes . Combine with RNA-seq to map receptor co-expression patterns in target tissues.
Properties
IUPAC Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H77N13O10S2/c1-5-27(3)40(60-39(65)23-30-16-10-11-19-36(30)74)46(70)57-32(22-29-14-8-7-9-15-29)44(68)61-41(28(4)6-2)47(71)58-33(24-37(50)63)43(67)59-34(26-73)48(72)62-21-13-18-35(62)45(69)56-31(17-12-20-54-49(52)53)42(66)55-25-38(51)64/h7-9,14-15,27-28,30-35,40-41,73H,5-6,10-13,16-26H2,1-4H3,(H2,50,63)(H2,51,64)(H,55,66)(H,56,69)(H,57,70)(H,58,71)(H,59,67)(H,60,65)(H,61,68)(H4,52,53,54)/t27-,28+,30?,31-,32-,33-,34-,35-,40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWFVLCMGVAHSD-HAEBMLOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC3CCCCC3=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]([C@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)CC3CCCCC3=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H77N13O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103529-95-9 | |
Record name | Argipressin, beta-mercapto(beta,beta)-cyclopentamethylenepropionic acid(1)-ile(2,4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103529959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.